Structural and Physicochemical Differentiation of meta-MPM Impurity vs. N-Desmethyl Imatinib (EP Impurity C)
The Imatinib meta-methyl-piperazine impurity (1246819-59-9) differs fundamentally from the pharmacopoeial EP Impurity C (N-Desmethyl Imatinib, CAS 404844-03-7) in its origin and molecular structure [1]. The meta-MPM impurity, with a molecular formula of C29H31N7O (MW 493.6 g/mol), features a methylated piperazine ring at a distinct meta-position, arising from a specific alkylation side reaction [2]. In contrast, EP Impurity C is an N-desmethyl derivative (C29H33N7O4S, MW 575.69 g/mol), a product of demethylation, which is a major active metabolite [1]. This structural distinction results in different chromatographic properties, necessitating unique reference standards for method validation.
| Evidence Dimension | Molecular Structure and Origin |
|---|---|
| Target Compound Data | C29H31N7O; MW 493.6 g/mol; Process-related impurity from piperazine alkylation. |
| Comparator Or Baseline | EP Impurity C (N-Desmethyl Imatinib): C29H33N7O4S; MW 575.69 g/mol; Active metabolite via N-demethylation. |
| Quantified Difference | Structural isomer vs. active metabolite; different molecular weight and formula. |
| Conditions | Pharmaceutical analysis; HPLC method development. |
Why This Matters
Using the incorrect standard would lead to misidentification of impurity peaks in HPLC chromatograms, failing to demonstrate control of the specific meta-MPM impurity in regulatory submissions.
- [1] Veeprho. Imatinib EP Impurity C (Mesylate Salt). Product datasheet. Cat. No. VE0021203. (Accessed 2026-04-21). View Source
- [2] Veeprho. Imatinib meta-Methyl-Piperazine Impurity. Product datasheet. Cat. No. VE0015074. (Accessed 2026-04-21). View Source
